molecular formula C19H33NO3 B1196980 4-[[Bis(2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol

4-[[Bis(2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol

Cat. No. B1196980
M. Wt: 323.5 g/mol
InChI Key: WUXCIWVRVOPALZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[bis(2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol is an alkylbenzene.

Scientific Research Applications

  • Catalytic Activity and DNA Cleavage : A study by Banerjee et al. (2009) discusses the synthesis of copper(II) complexes using ligands related to 4-[[Bis(2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol. These complexes exhibit catalytic activity in oxidation reactions and can cleave plasmid DNA, highlighting their potential use in biochemistry and molecular biology.

  • Antioxidant Properties : Research by Buravlev et al. (2016) discusses the synthesis of compounds related to this compound, noting their potential as antioxidants. This suggests applications in materials science, particularly in contexts where oxidation prevention is crucial.

  • Hydrolysis of Phosphate Esters : A study by Brown et al. (2016) investigates the role of similar compounds in the hydrolysis of phosphate esters. This research is significant in understanding enzymatic reactions and designing biomimetic catalysts.

  • Spin-Coupled Dinuclear Copper(II) Centers : The work of Brink et al. (1996) explores the magnetic interactions in complexes involving similar ligands, which could have implications in the development of magnetic materials and understanding of molecular magnetism.

  • Inhibition of Sarcoplasmic Reticulum ATPase : Sokolove et al. (1986) in their research Sokolove et al. (1986) demonstrate that phenolic compounds similar to the one can inhibit sarcoplasmic reticulum ATPase. This suggests potential applications in pharmacology and biochemistry.

  • Mixed-Valence Oxovanadium(IV/V) Dinuclear Entities : Mondal et al. (2005) discuss the synthesis and characterization of oxophenoxovanadates using related ligands Mondal et al. (2005). These compounds have applications in inorganic chemistry and may be relevant for catalysis research.

properties

Molecular Formula

C19H33NO3

Molecular Weight

323.5 g/mol

IUPAC Name

4-[[bis(2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol

InChI

InChI=1S/C19H33NO3/c1-18(2,3)15-11-14(13-20(7-9-21)8-10-22)12-16(17(15)23)19(4,5)6/h11-12,21-23H,7-10,13H2,1-6H3

InChI Key

WUXCIWVRVOPALZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(CCO)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a round bottom flask taken 2.24 gm of 3,5-ditertbutyl-4-hydroxy benzyl bromide and 0.6 ml of N, N-diethanol amine and dissolved in 100 mL of benzene. The reaction mixture was refluxed with constant stirring at 75-80° C. for 6 hrs. The product was crystallized out in the form of colorless needles. The solvent was decanted, crystals were filtered off and washed with pure benzene. The yield of the product is 1.43 gm (64%). Product was identified by 1H-NMR and FT-IR spectroscopic techniques.
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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